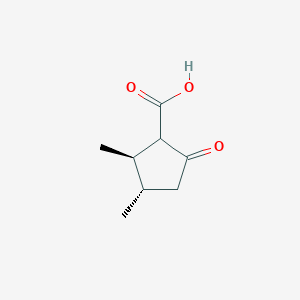
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclopentane ring substituted with two methyl groups, a ketone, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone or a keto ester, followed by selective reduction and functional group transformations. The reaction conditions typically involve the use of strong acids or bases, reducing agents like sodium borohydride, and various solvents such as ethanol or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and enantioselectivity. For example, the use of engineered yeast strains or other microorganisms can facilitate the production of chiral intermediates, which can then be converted to the desired compound through chemical transformations.
化学反应分析
Types of Reactions: (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a diketone or a carboxylic acid derivative.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other functionalized derivatives.
科学研究应用
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
(2R,3S)-isocitric acid: A structural isomer with similar chiral centers but different functional groups.
Citric acid: A tricarboxylic acid with similar chemical properties but different structure and applications.
Cyclopentanone derivatives: Compounds with similar cyclopentane rings but different substituents.
Uniqueness: (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
921210-56-2 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-3-6(9)7(5(4)2)8(10)11/h4-5,7H,3H2,1-2H3,(H,10,11)/t4-,5+,7?/m0/s1 |
InChI 键 |
ULSQSYZPZBSCCO-YQGMFIQUSA-N |
手性 SMILES |
C[C@H]1CC(=O)C([C@@H]1C)C(=O)O |
规范 SMILES |
CC1CC(=O)C(C1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


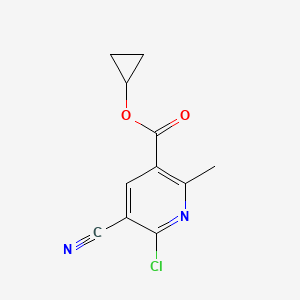
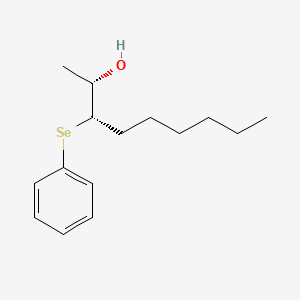
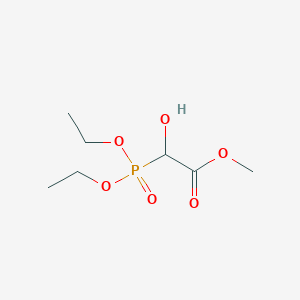
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)

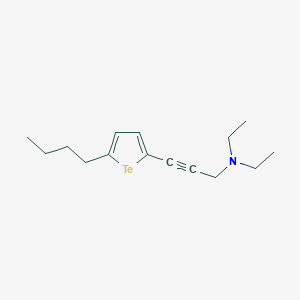
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)
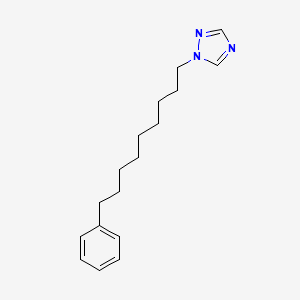
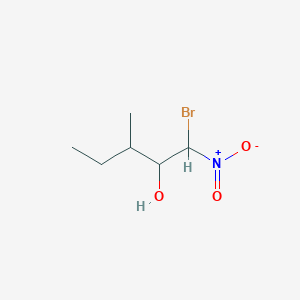
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)
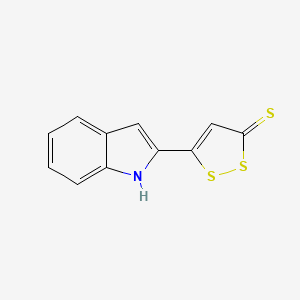
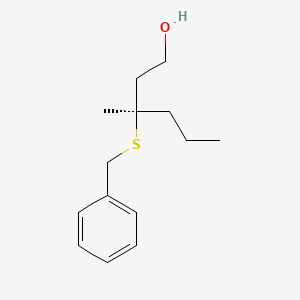
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
